Sulfoxone

Description

Properties

Key on ui mechanism of action |

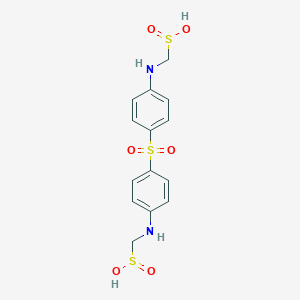

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |

|---|---|

CAS No. |

144-76-3 |

Molecular Formula |

C14H16N2O6S3 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |

InChI |

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |

InChI Key |

NEDPPCHNEOMTJV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

Other CAS No. |

144-76-3 144-75-2 |

physical_description |

Solid |

solubility |

2.63e+00 g/L |

Synonyms |

aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sulfoxone Against Mycobacterium leprae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, a cornerstone in the treatment of leprosy, exerts its bacteriostatic effect on Mycobacterium leprae through a well-defined mechanism of action centered on the inhibition of folate biosynthesis. As a prodrug, this compound is metabolized in vivo to its active form, dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), which acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the de novo synthesis of folic acid, a critical precursor for nucleotide synthesis, ultimately halting bacterial replication. This technical guide provides an in-depth exploration of this compound's mechanism of action, the genetic basis of resistance, quantitative data on its efficacy, and detailed experimental protocols for studying its effects.

Introduction

Leprosy, caused by the obligate intracellular bacterium Mycobacterium leprae, remains a significant public health concern in many parts of the world. For decades, sulfone drugs have been a primary component of multidrug therapy (MDT) for leprosy. This compound, an orally administered sulfone, is readily absorbed and metabolized to dapsone, the pharmacologically active compound. Understanding the precise molecular interactions between dapsone and its target in M. leprae is crucial for optimizing treatment strategies, managing drug resistance, and developing novel anti-leprosy agents.

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary mechanism of action of this compound lies in the ability of its active metabolite, dapsone, to function as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2][3][4] DHPS is a key enzyme in the bacterial folate biosynthetic pathway, responsible for catalyzing the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate to form 7,8-dihydropteroate.[5][6]

M. leprae, like many other bacteria, cannot utilize exogenous folate and therefore relies on its own de novo synthesis pathway. By competitively binding to the PABA substrate-binding site on DHPS, dapsone effectively blocks the production of dihydropteroate.[1][3] This leads to a depletion of downstream folate derivatives, such as tetrahydrofolate, which are essential cofactors for the synthesis of purines, thymidine, and certain amino acids. The inability to synthesize these vital building blocks of DNA and RNA ultimately results in the cessation of bacterial growth and replication.[7]

The following diagram illustrates the folate biosynthesis pathway in M. leprae and the inhibitory action of dapsone.

Genetic Basis of Resistance

Resistance to sulfones in M. leprae is primarily attributed to mutations in the folP1 gene, which encodes the DHPS enzyme.[2][8] These mutations typically occur within a specific "drug resistance-determining region" (DRDR) of the gene. The most commonly observed mutations are missense mutations at codons 53 and 55.[7] These amino acid substitutions alter the three-dimensional structure of the PABA-binding pocket of DHPS, thereby reducing the binding affinity of dapsone to the enzyme.[7] This decreased affinity allows PABA to outcompete dapsone, thus restoring the synthesis of dihydropteroate and rendering the drug ineffective.

Quantitative Data

While direct quantitative data for this compound is limited in the literature, extensive data exists for its active metabolite, dapsone. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for dapsone against M. leprae.

Table 1: Minimum Inhibitory Concentration (MIC) of Dapsone against Mycobacterium leprae

| Strain Type | Method | MIC (µg/mL) | Reference |

| Susceptible | In vitro (macrophage-based) | 0.028 | [9] |

| Susceptible | In vivo (mouse footpad) | ~0.003 | [9] |

| Susceptible | In vivo (rat model) | 0.0015 - 0.004 | [10] |

| Recombinant E. coli expressing M. leprae DHPS | Broth microdilution | 1 | [5] |

| Resistant (P55R mutation) recombinant E. coli | Broth microdilution | 64 | [2][5] |

Table 2: 50% Inhibitory Concentration (IC50) of Dapsone against Dihydropteroate Synthase (DHPS)

| Enzyme Source | IC50 (µg/mL) | Reference |

| Recombinant M. leprae DHPS | 0.06 | [5] |

| Recombinant M. leprae DHPS with T53I mutation | Not significantly altered | [2] |

| Recombinant M. leprae DHPS with P55R mutation | 4.1 (68-fold increase) | [2][5] |

| Wild-type E. coli DHPS | 3.0 | [5] |

Note: The provided data is for dapsone, the active metabolite of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using the Mouse Footpad Method

The mouse footpad technique remains a crucial in vivo method for determining the susceptibility of M. leprae to antimicrobial agents.

Objective: To determine the lowest concentration of a drug that inhibits the multiplication of M. leprae in the mouse footpad.

Materials:

-

BALB/c or other susceptible mouse strain

-

M. leprae suspension (typically derived from infected armadillo tissue or a previous mouse passage)

-

Drug to be tested (e.g., dapsone) incorporated into the mouse chow at various concentrations

-

Sterile saline with 0.1% bovine serum albumin

-

Syringes and needles (27-gauge)

-

Tissue homogenizer

-

Microscope slides, Ziehl-Neelsen stain

-

Microscope with an oil immersion objective

Procedure:

-

Inoculum Preparation: Prepare a suspension of M. leprae in sterile saline with 0.1% bovine serum albumin. The concentration should be adjusted to deliver approximately 5 x 10³ bacilli in a 0.03 mL volume.

-

Inoculation: Inoculate the hind footpads of mice with 0.03 mL of the M. leprae suspension.

-

Drug Administration: Divide the mice into groups, including a control group receiving a standard diet and experimental groups receiving diets containing serial dilutions of the test drug.

-

Incubation: House the mice under standard laboratory conditions for 6-8 months.

-

Harvesting: At the end of the incubation period, sacrifice the mice and harvest the footpad tissue.

-

Bacilli Enumeration: Homogenize the footpad tissue and perform acid-fast bacilli (AFB) counts using the Ziehl-Neelsen staining method to determine the number of bacilli per footpad.

-

MIC Determination: The MIC is defined as the lowest drug concentration that prevents a significant increase in the number of AFB compared to the initial inoculum.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This in vitro assay measures the inhibitory effect of a compound on the enzymatic activity of DHPS.

Objective: To quantify the inhibition of DHPS activity by a test compound.

Materials:

-

Purified recombinant DHPS from M. leprae

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (HMDPP) and para-aminobenzoic acid (PABA)

-

Test compound (e.g., dapsone) at various concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Enzyme-coupled spectrophotometric assay components:

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplates

Procedure:

-

Recombinant Enzyme Expression and Purification: The folP1 gene from M. leprae is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant DHPS is then overexpressed and purified using standard chromatographic techniques.

-

Assay Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, DHFR, NADPH, PABA, and varying concentrations of the test compound.

-

Enzyme Reaction Initiation: Initiate the reaction by adding purified DHPS to each well.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This is a coupled reaction where the product of the DHPS reaction is reduced by DHFR, consuming NADPH.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Logical Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for investigating the mechanism of action of a potential anti-leprosy drug targeting the folate pathway.

Conclusion

This compound, through its active metabolite dapsone, remains a critical tool in the global fight against leprosy. Its well-elucidated mechanism of action, involving the competitive inhibition of dihydropteroate synthase in the folate biosynthesis pathway, provides a clear rationale for its therapeutic efficacy. Continuous surveillance for the emergence of resistance-conferring mutations in the folP1 gene is essential for maintaining the effectiveness of sulfone-based therapies. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further our understanding of anti-leprosy therapeutics and to develop new strategies to combat this ancient disease.

References

- 1. The mouse foot-pad technique for cultivation of Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. internationaltextbookofleprosy.org [internationaltextbookofleprosy.org]

- 4. bio-rad.com [bio-rad.com]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: Folate biosynthesis - Mycobacterium tuberculosis variant bovis BCG Tokyo 172 [kegg.jp]

- 8. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] The mouse foot-pad technique for cultivation of Mycobacterium leprae. | Semantic Scholar [semanticscholar.org]

What are the physicochemical properties of Sulfoxone?

A Technical Guide to the Physicochemical Properties of Sulfoxone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, and its clinically utilized form this compound Sodium, is a sulfone drug primarily indicated for the treatment of leprosy. As a member of the sulfonamide class of antibiotics, its mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their proliferation. A thorough understanding of its physicochemical properties is critical for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This guide provides a detailed overview of the core physicochemical characteristics of this compound and its sodium salt, outlines common experimental protocols for their determination, and visualizes key pathways and workflows relevant to its study.

Core Physicochemical Properties

This compound is typically administered as its disodium (B8443419) salt, Aldesulfone Sodium, to improve its aqueous solubility. The properties of both the free acid (this compound) and the disodium salt (this compound Sodium) are presented below for comprehensive analysis.

General and Computational Properties

This table summarizes the fundamental identifiers and computed properties for this compound and its sodium salt.

| Property | This compound | This compound Sodium | Reference(s) |

| IUPAC Name | [4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid | disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | [1][2] |

| Synonyms | Aldesulfone, Aldesulphone | Aldesulfone Sodium, Diasone, Novotrone | [2][3] |

| CAS Number | 144-76-3 | 144-75-2 | [1][3][4] |

| Molecular Formula | C₁₄H₁₆N₂O₆S₃ | C₁₄H₁₄N₂Na₂O₆S₃ | [1][3][4] |

| Molecular Weight | 404.5 g/mol | 448.45 g/mol | [3][4][5] |

| Exact Mass | 404.0170 g/mol | 447.9810 g/mol | [2] |

| XLogP3 | 3.97460 | Not Available | [5] |

| Hydrogen Bond Donor Count | 4 | 2 | [3][5] |

| Hydrogen Bond Acceptor Count | 6 | 10 | [3][5] |

Experimental Physicochemical Properties

This table details the experimentally determined properties that are crucial for understanding the drug's behavior in physiological and formulation contexts.

| Property | Value (this compound Sodium) | Condition / Method | Reference(s) |

| Physical Description | Needles or amorphous powder | - | |

| Melting Point | 263-265 °C (decomposes) | After drying at 100-110°C | [5] |

| Boiling Point | 857.3 °C | at 760 mmHg (Predicted) | [5] |

| Solubility | Easily soluble in water; Slightly soluble in alcohol; Practically insoluble in usual organic solvents | - | |

| Protein Binding | 69% | - | [1] |

| Elimination Half-life | 3 to 8 hours | - | [1] |

| Stability | Stable. Incompatible with strong oxidizing agents. Must be stored in vacuum-sealed ampuls. Addition of 10% sodium bicarbonate helps prevent oxidative changes. | - | [5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | - | [6] |

Mechanism of Action: Inhibition of Folate Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) .[3][7] This enzyme is crucial for the de novo synthesis of folic acid, a pathway absent in mammals, which explains the drug's selective toxicity.[8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyldihydropterin pyrophosphate to form 7,8-dihydropteroate.[7][9] By structurally mimicking PABA, this compound binds to the active site of DHPS, blocking the normal enzymatic reaction and halting the production of folic acid, which is essential for synthesizing nucleic acids and certain amino acids, thereby preventing bacterial division.[3][8][10]

Experimental Protocols for Physicochemical Analysis

The characterization of sulfone drugs like this compound relies on a variety of established analytical techniques. These protocols are essential for quality control, stability testing, and pharmacokinetic studies.

Thermoanalytical Methods

Thermal analysis techniques are widely used to investigate the physical properties and stability of pharmaceuticals.[11]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] It is a powerful tool for determining melting point, purity, and studying polymorphism (the existence of different crystal forms). For this compound, DSC can verify its melting and decomposition temperature and assess its purity in both raw material and final dosage forms.[13][14]

-

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[11] This method is used to determine degradation temperatures, moisture content, and to study desolvation processes. For this compound, TGA can provide critical data on its thermal stability and decomposition kinetics.[13]

Chromatographic Methods for Quantification

Chromatographic techniques are fundamental for separating and quantifying drugs and their metabolites in complex matrices, such as biological fluids.[15]

-

Gas Chromatography (GC): GC methods have been developed for the analysis of sulfone drugs.[16] A typical protocol involves:

-

Extraction: Isolating the drug from the biological matrix (e.g., plasma, urine).

-

Derivatization: Chemically modifying the sulfone to increase its volatility and improve detection, a common step for compounds with polar functional groups.

-

Analysis: Injecting the sample into a GC system, often equipped with a sulfur-specific detector like a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD) for high selectivity and sensitivity.[17][18]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying drugs in biological fluids due to its high sensitivity, selectivity, and specificity.[19][20] A general workflow for analyzing this compound in a biological sample is as follows:

-

Sample Preparation: A small volume of the biological fluid (e.g., whole blood, plasma) is treated to remove proteins that would interfere with the analysis. This is commonly done via protein precipitation with a solvent like acetonitrile (B52724) or methanol.[21]

-

Separation: The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system, where this compound is separated from other components on a chromatographic column.[19]

-

Detection and Quantification: The separated compound is ionized and enters a tandem mass spectrometer (MS/MS). The instrument is set to detect a specific mass-to-charge ratio for this compound and its fragments, allowing for highly accurate and sensitive quantification, even at very low concentrations.[21][22][23]

-

Conclusion

The physicochemical properties of this compound and its sodium salt define its behavior from formulation to its site of action. The drug's stability, solubility, and molecular characteristics are key parameters for drug development professionals. Its mechanism as a competitive inhibitor of dihydropteroate synthase is well-established, providing a clear target for its antibacterial activity. The analytical methodologies outlined, particularly thermal analysis and LC-MS/MS, are indispensable tools for ensuring the quality, safety, and efficacy of this compound-based therapies. This guide serves as a foundational resource for researchers engaged in the study and application of this important anti-leprosy agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C14H16N2O6S3 | CID 5351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Sodium | C14H14N2Na2O6S3 | CID 8954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. NB-64-22513-25mg | this compound sodium [144-75-2] Clinisciences [clinisciences.com]

- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Discovery of sulfone-resistant dihydropteroate synthase (DHPS) as a target enzyme for kaempferol, a natural flavanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advanced Technologies for Biological Fluid Analysis - Creative Proteomics [creative-proteomics.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

- 18. silcotek.com [silcotek.com]

- 19. bioagilytix.com [bioagilytix.com]

- 20. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]

- 21. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of sulfonamides, trimethoprim, fluoroquinolones, quinolones, triphenylmethane dyes and methyltestosterone in fish and shrimp using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

The Rise and Recourse of Sulfoxone: A Technical History of a Pioneering Anti-Leprosy Agent

A Whitepaper on the Development, Mechanism, and Clinical Application of a Foundational Sulfone Drug

Introduction

Prior to the mid-20th century, the prognosis for individuals diagnosed with leprosy, now known as Hansen's disease, was bleak. For centuries, treatment relied on the inconsistent and often painful administration of chaulmoogra oil, with limited success.[1][2] The therapeutic landscape began to dramatically shift in the 1940s with the advent of sulfone chemotherapy, a development that transformed leprosy from an incurable condition to a treatable disease. This revolution in leprosy treatment was pioneered at the National Leprosarium in Carville, Louisiana, under the direction of Dr. Guy Henry Faget.[1][3][4] While dapsone (B1669823) would eventually become the cornerstone of sulfone therapy, its early derivatives, including Sulfoxone (aldesulfone sodium, originally marketed as Diasone), were instrumental in demonstrating the profound efficacy of this new class of drugs.[1][5] This technical guide provides an in-depth examination of the historical development of this compound, detailing its chemical synthesis, mechanism of action, pivotal early clinical trials, and its ultimate place in the history of leprosy pharmacotherapy.

The Dawn of the Sulfone Era

The journey to an effective leprosy treatment began with research into tuberculosis, a disease caused by a related mycobacterium.[1] Researchers, including Faget, noted the effectiveness of sulfanilamides against tuberculosis in animal models and hypothesized a similar effect against Mycobacterium leprae.[1] Initial trials with sulfanilamide (B372717) showed some promise but were hampered by toxicity.[6] The breakthrough came with a sulfone derivative called Promin, which demonstrated significant chemotherapeutic properties against leprosy when administered intravenously.[1][2][6] However, the intravenous route was impractical for the long-term treatment required for leprosy. This limitation spurred the investigation of orally active, less toxic derivatives, leading directly to the clinical evaluation of this compound (Diasone).[5][7]

Chemical Properties and Synthesis of this compound

This compound, chemically known as aldesulfone sodium, is the disodium (B8443419) formaldehyde (B43269) sulfoxylate (B1233899) derivative of dapsone (4,4'-diaminodiphenyl sulfone).[7] Its development was aimed at creating a compound that was more soluble and less toxic than the parent dapsone, allowing for oral administration.[7]

Experimental Protocols: Synthesis of this compound (Aldesulfone Sodium)

A common laboratory synthesis method involves the reaction of dapsone with sodium formaldehyde sulfoxylate in an alcoholic solution. The general protocol is as follows:

-

Dissolution: Approximately 20 grams of 4,4'-diaminodiphenyl sulfone (dapsone) are dissolved in 500 cc of ethyl alcohol in a flask equipped with a reflux condenser. The mixture is warmed over a water bath to facilitate dissolution.

-

Reaction: Around 24 grams of finely powdered sodium formaldehyde sulfoxylate are rapidly added to the alcoholic solution of dapsone.

-

Reflux: The mixture is heated under reflux for a total of 5 hours. A precipitate typically begins to form around the 3-hour mark.

-

Crystallization and Isolation: The reaction mixture is then cooled to 15°C and maintained at this temperature for about 1 hour to ensure complete precipitation.

-

Filtration and Washing: The resulting precipitate is filtered rapidly, drained to remove the mother liquor, and then washed with small volumes of cold ethyl alcohol.

-

Drying: The final solid product (this compound) is immediately placed in a desiccator and dried over sulfuric acid for approximately 20 hours to remove residual solvent.

Pharmacology and Mechanism of Action

This compound functions as a prodrug; its therapeutic activity is attributed to its in vivo hydrolysis and metabolism, which releases the parent compound, dapsone.[8] Dapsone is a bacteriostatic agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA).[9]

M. leprae, like many bacteria, cannot utilize external folate and must synthesize it de novo. The enzyme dihydropteroate (B1496061) synthase (DHPS) is critical in this pathway, catalyzing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Folic acid is essential for the synthesis of nucleic acids (purines and thymidine) and some amino acids. By competitively inhibiting DHPS, dapsone blocks this vital metabolic pathway, thereby preventing bacterial replication.[9]

Figure 1. Sulfone's competitive inhibition of the bacterial folic acid synthesis pathway.

Pivotal Clinical Trials at Carville

The most definitive early clinical data on this compound (Diasone) comes from the preliminary report by Faget and Pogge at the National Leprosarium.[7] Their study provided the foundational evidence for its use.

Experimental Protocols: Early Clinical Trial Methodology (circa 1945)

The trial conducted by Faget and Pogge, while not conforming to modern randomized controlled trial standards, represented a rigorous approach for its time.

-

Patient Selection: Patients with advanced lepromatous leprosy were selected for the study. Many had previously been treated with chaulmoogra oil without significant improvement.

-

Drug Administration and Dosage:

-

Initial attempts with 1 gram of Diasone daily (one 5-grain capsule three times a day) led to a high incidence of hematuria (blood in the urine).[7]

-

The protocol was revised to a dose-escalation strategy to improve tolerance.

-

Treatment was initiated with a smaller dose of 1/3 gram daily.

-

After one to two weeks, if tolerance was established, the dose was increased to 2/3 gram daily.

-

Several weeks later, if no toxicity was observed, the full dose of 1 gram per day was administered.

-

The drug was given orally in capsules during meals.[7]

-

-

Monitoring and Evaluation:

-

Clinical Assessment: Patients were regularly monitored for objective clinical improvements, including the flattening and resorption of nodules, healing of ulcerative lesions, and improvement in leprous rhinitis and laryngitis. Serial photographs and roentgenograms were used to document changes.[7]

-

Laboratory Examinations: Urinalyses and hemograms (complete blood counts) were performed on every patient before and during treatment to monitor for toxicity, particularly hematuria and anemia.[7]

-

Bacteriological Assessment: Skin and nasal smears were taken to test for the presence of M. leprae. However, in this preliminary report, bacteriological clearance was not a primary endpoint, and most patients remained smear-positive even with clinical improvement.[7]

-

Data Presentation: Summary of Faget and Pogge's Preliminary Diasone Trial

| Parameter | Details |

| Drug | Diasone (this compound Sodium) |

| Number of Patients | 46 (initially, with a larger group later) |

| Dosage Regimen | Started at 1/3 g/day , increased to 2/3 g/day , then 1 g/day as tolerated.[7] |

| Route of Administration | Oral |

| Treatment Duration | Varied, up to 9+ months at the time of reporting |

Table 1: Diasone (this compound) Early Clinical Trial Protocol

| Clinical Outcome | Number of Patients | Percentage |

| Marked Improvement | 15 | 32.6% |

| Moderate Improvement | 14 | 30.4% |

| Slight Improvement | 11 | 23.9% |

| Unimproved | 3 | 6.5% |

| Worse | 3 | 6.5% |

| Total | 46 | 100% |

Table 2: Clinical Results in 46 Leprosy Patients Treated with Diasone (Faget & Pogge) [7]

The results were highly encouraging, with Faget noting that the frequency and degree of improvement were "much greater than might be expected in the absence of treatment."[7] Of the 46 patients, 87% showed some degree of clinical improvement.

Adverse Effects and Toxicity

The primary toxicities observed with this compound were hematologic, consistent with other sulfone drugs.

-

Hematuria: This was a frequent issue with higher initial doses but was largely avoided by adopting a gradual dose-escalation protocol.[7]

-

Anemia: A secondary anemia was a significant concern, sometimes requiring interruption of treatment and blood transfusions. In one severe case, a patient's red blood cell count dropped to 2,500,000.[7] This hemolytic effect is now known to be particularly pronounced in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

The Transition to Dapsone and Multidrug Therapy (MDT)

While this compound and Promin were revolutionary, it was soon recognized that their therapeutic effect was due to the in vivo liberation of dapsone.[8] Dapsone itself was found to be effective when administered orally in smaller, more tolerable doses.[10] Its lower cost and simpler structure led to it replacing its derivatives as the sulfone of choice for leprosy treatment worldwide by the 1950s.[5][10]

The widespread use of dapsone monotherapy, however, inevitably led to the emergence of drug-resistant strains of M. leprae beginning in the 1960s.[9] This critical challenge prompted the World Health Organization (WHO) in 1981 to recommend a multidrug therapy (MDT) regimen, combining dapsone with the more powerfully bactericidal rifampicin (B610482) and, for multibacillary cases, clofazimine.[9][10] This combination approach remains the standard of care today, effectively preventing resistance and leading to high cure rates.[11]

Figure 2. A timeline illustrating the evolution of leprosy chemotherapy.

Conclusion: The Legacy of this compound

This compound holds a pivotal place in the history of medicine. Although its tenure as a first-line anti-leprosy agent was relatively brief, its development and successful clinical application were crucial transitional steps. The trials at Carville definitively proved that an oral sulfone could safely and effectively halt the progression of leprosy, offering the first real hope for a cure and paving the way for the widespread adoption of dapsone. The story of this compound is a testament to the iterative process of drug development, where early derivatives, even if later superseded, play an indispensable role in establishing a therapeutic principle that ultimately changes the course of a devastating disease.

References

- 1. Dr Guy H Faget | International Leprosy Association - History of Leprosy [leprosyhistory.org]

- 2. Leprosy: Steps Along the Journey of Eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From isolation to prosperity: Rediscovering the Carville Leprosarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current approaches and future directions in the treatment of leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Guy Henry Faget - Wikipedia [en.wikipedia.org]

- 7. leprev.ilsl.br [leprev.ilsl.br]

- 8. The disposition of this compound and solasulfone in leprosy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leprosy: current situation, clinical and laboratory aspects, treatment history and perspective of the uniform multidrug therapy for all patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. History of leprosy - Wikipedia [en.wikipedia.org]

- 11. International Textbook of Leprosy [internationaltextbookofleprosy.com]

Investigating the Antibacterial Spectrum of Sulfoxone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxone, a member of the sulfone class of antibiotics, has historically been a cornerstone in the management of leprosy. While its clinical application has been predominantly focused on Mycobacterium leprae, its broader antibacterial potential is a subject of ongoing interest for drug development and repositioning strategies. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, leveraging available data on its active metabolite, dapsone (B1669823). The document details its mechanism of action, summarizes its in vitro activity against a range of bacterial pathogens, and provides comprehensive experimental protocols for assessing its antibacterial efficacy.

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[1] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin (B103510) pyrophosphate to form dihydropteroate, a precursor to dihydrofolic acid.[1] By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of essential folic acid.[1] This disruption of the folate pathway ultimately inhibits the production of purines and other essential metabolites, leading to the cessation of bacterial growth and replication.[1] It is important to note that humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Antibacterial Spectrum of Dapsone (as a proxy for this compound)

All sulfones, including this compound, are metabolized to dapsone (diaminodiphenyl sulfone) in the body; therefore, the antibacterial spectrum of dapsone is considered representative.[2] Dapsone exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and select Gram-negative and mycobacterial species. Its efficacy against Gram-negative bacilli is generally poor. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of dapsone against various bacterial isolates.

| Bacterial Species | Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Gram-positive | 128 | 256 | 16 - >512 | [1] |

| Staphylococcus aureus (MRSA) | Gram-positive | 128 | 256 | 16 - >512 | [1] |

| Staphylococcus epidermidis | Gram-positive | 128 | 256 | 32 - >512 | [1] |

| Enterococcus faecalis | Gram-positive | 256 | 512 | 8 - >512 | [1] |

| Streptococcus agalactiae | Gram-positive | 32 | 256 | 4 - >512 | [1] |

| Streptococcus pyogenes | Gram-positive | 32 | 512 | 4 - >512 | [1] |

| Escherichia coli | Gram-negative | >512 | >512 | Not Specified | [1] |

| Klebsiella pneumoniae | Gram-negative | >512 | >512 | Not Specified | [1] |

| Pseudomonas aeruginosa | Gram-negative | >512 | >512 | Not Specified | [1] |

| Stenotrophomonas maltophilia | Gram-negative | 256 | 512 | Not Specified | [1] |

| Propionibacterium acnes | Gram-positive | Not Reported | 8 | 4 - 16 | [2] |

| Mycobacterium leprae | Mycobacteria | Not Applicable | Not Applicable | 0.0015 - 0.004 | [3] |

| Mycobacterium kansasii | Mycobacteria | Not Applicable | Not Applicable | 0.1 - 0.3 | [4] |

| Mycobacterium ulcerans | Mycobacteria | Not Applicable | Not Applicable | 0.1 - 0.3 | [4] |

| Mycobacterium gordonae | Mycobacteria | Not Applicable | Not Applicable | 0.1 - 0.3 | [4] |

| Mycobacterium szulgai | Mycobacteria | Not Applicable | Not Applicable | 0.1 - 0.3 | [4] |

| Mycobacterium gastri | Mycobacteria | Not Applicable | Not Applicable | 0.1 - 0.3 | [4] |

| Mycobacterium avium complex | Mycobacteria | Not Applicable | Not Applicable | 2 - 100 | [5] |

| Mycobacterium tuberculosis | Mycobacteria | Not Applicable | Not Applicable | 50 - 250 | [5] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines for determining the MIC of aerobic bacteria.

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Preparation of Inoculum:

-

Select 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar (B569324) plate.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Radiometric Method for Mycobacterial MIC Determination (BACTEC 460 System)

For slow-growing mycobacteria like M. tuberculosis and M. avium complex, a radiometric method such as the BACTEC 460 system is often employed for more rapid results.

Principle: This method is based on the measurement of ¹⁴CO₂ produced by the metabolism of a ¹⁴C-labeled substrate (e.g., palmitic acid) in the BACTEC 7H12 liquid medium. The rate and amount of ¹⁴CO₂ produced are directly proportional to the rate and amount of bacterial growth. The presence of an effective antimicrobial agent inhibits metabolism and thus reduces the production of ¹⁴CO₂.

Detailed Methodology:

-

Preparation of Inoculum:

-

A standardized inoculum of the mycobacterial isolate is prepared from a pure culture.

-

-

Inoculation and Drug Addition:

-

The BACTEC 12B vials, containing the ¹⁴C-labeled substrate in the broth, are inoculated with the mycobacterial suspension.

-

Different concentrations of the test drug (this compound) are added to the respective vials. A drug-free control vial is also included.

-

-

Incubation and Measurement:

-

The vials are incubated at 37°C.

-

The amount of ¹⁴CO₂ in the headspace of the vials is measured daily or every other day by the BACTEC 460 instrument. The instrument expresses this as a "Growth Index" (GI).

-

-

Interpretation of Results:

-

The change in GI in the drug-containing vials is compared to the change in GI in the control vial.

-

A significant reduction in the rate of GI increase in a drug-containing vial compared to the control indicates inhibition of growth.

-

The MIC is defined as the lowest concentration of the drug that inhibits a certain percentage (e.g., 99%) of the bacterial population, as determined by the reduction in GI.

-

Conclusion

This compound, primarily through its active metabolite dapsone, demonstrates a significant antibacterial activity, particularly against Gram-positive bacteria and a range of mycobacteria, most notably Mycobacterium leprae. Its mechanism of action via the inhibition of dihydropteroate synthetase is a well-established and selective target in prokaryotes. The provided experimental protocols offer standardized methods for further investigation into the antibacterial spectrum of this compound and its potential applications beyond the treatment of leprosy. A thorough understanding of its in vitro efficacy is a critical step for any future clinical development or drug repositioning efforts.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacodynamics and pharmacokinetics of Sulfoxone

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Sulfoxone

Disclaimer: this compound is an older sulfone drug, and as such, comprehensive quantitative data and detailed experimental protocols are not widely available in modern literature. To provide a thorough guide, this document includes data from the parent and more extensively studied sulfone, Dapsone (B1669823), for comparative and illustrative purposes. This is explicitly noted where applicable.

Introduction

This compound, also known as aldesulfone sodium, is a water-soluble sulfone drug historically used in the treatment of leprosy and dermatitis herpetiformis.[1][2] As a member of the sulfonamide class of antibiotics, its primary mechanism of action involves the disruption of folic acid synthesis in susceptible bacteria, leading to a bacteriostatic effect.[1] This guide provides a detailed overview of the pharmacodynamic and pharmacokinetic properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its antibacterial action, derived from its ability to interfere with a crucial metabolic pathway in bacteria.

Mechanism of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[1] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a direct precursor to folic acid. By structurally mimicking PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and halting the synthesis of folic acid.[1] Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA), its depletion prevents bacterial replication.[3] This mechanism is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[3]

Quantitative Pharmacodynamic Data

| Compound | Target | Parameter | Value | Reference |

| Dapsone | Dihydropteroate Synthetase (E. coli) | IC₅₀ | 20 µM | [4] |

| Dapsone | Dihydropteroate Synthetase (E. coli) | Kᵢ | 5.9 µM | [4][5] |

| This compound | Dihydropteroate Synthetase | IC₅₀ / Kᵢ | Not Reported | - |

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While some parameters for this compound are known, a more complete profile is available for Dapsone.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is reported to be rapidly absorbed following oral administration.[6]

-

Distribution: Like other sulfones, it is widely distributed throughout body tissues.[6] The volume of distribution for the related drug Dapsone is approximately 1.5 L/kg.[1][7]

-

Metabolism: this compound undergoes hepatic metabolism.[6][8] The parent drug, Dapsone, is metabolized by cytochrome P450 enzymes (including CYP2E1, CYP2C9, and CYP3A) through N-acetylation and N-hydroxylation.[7]

-

Excretion: The absorbed drug is primarily excreted by the kidneys.[6]

Quantitative Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for this compound and provide a comparative profile for Dapsone.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Route of Administration | Oral | [8] |

| Bioavailability (F) | Not Reported | - |

| Time to Peak (Tₘₐₓ) | Not Reported | - |

| Peak Concentration (Cₘₐₓ) | Not Reported | - |

| Protein Binding | 69% | [8] |

| Volume of Distribution (Vd) | Not Reported | - |

| Elimination Half-life (t½) | 3 - 8 hours | [6][8] |

| Metabolism | Hepatic | [6][8] |

| Excretion | Renal | [6] |

Table 2: Comparative Pharmacokinetic Parameters of Dapsone

| Parameter | Value | Reference |

| Route of Administration | Oral | [7] |

| Bioavailability (F) | 70 - 80% | [2] |

| Time to Peak (Tₘₐₓ) | 2 - 8 hours | [2][7] |

| Peak Concentration (Cₘₐₓ) | 1.1 - 2.3 mg/L (100 mg dose) | [2] |

| Protein Binding | 70 - 90% | [1][9] |

| Volume of Distribution (Vd) | ~1.5 L/kg | [1][7] |

| Elimination Half-life (t½) | 10 - 50 hours (avg. ~30) | [1][7] |

| Metabolism | Hepatic (CYP-mediated) | [7] |

| Excretion | ~85% Renal (as metabolites) | [7] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe generalized, representative methodologies for key pharmacodynamic and pharmacokinetic experiments based on modern standards and procedures used for analogous compounds.

Protocol: In Vitro DHPS Inhibition Assay

This protocol describes a representative method to determine the inhibitory activity (IC₅₀) of a compound against dihydropteroate synthetase.

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify dihydropteroate synthetase (DHPS) from the target bacterial species (e.g., E. coli or M. leprae).

-

Prepare stock solutions of the substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 96- or 384-well plate format.

-

To each well, add a reaction buffer (e.g., Tris-HCl with MgCl₂) and a fixed concentration of the DHPS enzyme.

-

Add the test compound across a range of serially diluted concentrations. Include control wells with solvent only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

-

Initiate the enzymatic reaction by adding the substrates (PABA and DHPPP) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

-

Detection and Data Analysis:

-

The reaction progress can be measured using various methods, such as a pyrophosphate-release assay that detects the pyrophosphate byproduct using a fluorescent probe.[10]

-

Measure the signal (e.g., fluorescence) in each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a representative single-dose, crossover study design to determine the pharmacokinetic profile of an oral drug like this compound.

-

Study Design and Population:

-

Recruit a cohort of healthy adult volunteers.

-

Employ a two-period, crossover design where each volunteer receives a single oral dose of the test drug and, after a washout period, a single intravenous dose (to determine absolute bioavailability).

-

Volunteers fast overnight before drug administration.

-

-

Drug Administration and Sampling:

-

Administer a standardized oral dose of the drug with a specified volume of water.

-

Collect serial blood samples via an indwelling catheter at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Process blood samples immediately by centrifugation to separate plasma, which is then stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), for the quantification of the drug and its major metabolites in plasma.[1][9]

-

The method involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and detection.

-

A standard curve with known concentrations of the analyte is used to quantify the drug concentration in the volunteer samples.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data for each volunteer.

-

Parameters include Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), t½, CL (Clearance), and Vd.

-

Calculate the absolute bioavailability (F) by comparing the AUC from the oral dose to the AUC from the intravenous dose.

-

Conclusion

This compound is a sulfone antibiotic that functions as a bacteriostatic agent by competitively inhibiting dihydropteroate synthetase, a key enzyme in the bacterial folic acid synthesis pathway. Pharmacokinetic data indicate it is an orally absorbed drug with a relatively short half-life of 3-8 hours. Due to the drug's historical nature, detailed quantitative data and modern experimental protocols are limited. However, by referencing the extensive data available for the parent sulfone, Dapsone, and outlining representative modern experimental methodologies, this guide provides a robust framework for understanding the core pharmacodynamic and pharmacokinetic principles of this compound for scientific and drug development applications.

References

- 1. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound | C14H16N2O6S3 | CID 5351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Sulfoxone in Folic Acid Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, a sulfone drug, exerts its antimicrobial effect through the inhibition of folic acid synthesis, a pathway essential for the survival of many pathogens. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a prodrug and the subsequent competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS) by its active metabolite, dapsone (B1669823). This document summarizes key quantitative data, details relevant experimental protocols for assessing enzyme inhibition, and provides visual representations of the underlying biochemical and experimental pathways to support research and drug development efforts in this area.

Introduction: this compound as a Prodrug of Dapsone

This compound, also known as aldesulfone sodium, is an antibacterial agent historically used in the treatment of leprosy.[1] It is crucial to understand that this compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite, dapsone (4,4'-diaminodiphenyl sulfone), within the body. The therapeutic and antimicrobial properties of this compound are therefore attributable to dapsone. Dapsone belongs to the sulfone class of drugs and functions as a bacteriostatic agent by interfering with the folic acid synthesis pathway in susceptible microorganisms.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary target of dapsone is the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme catalyzes a critical step in the de novo synthesis of folic acid (vitamin B9) in bacteria and some protozoa: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for microbial growth and replication.[4]

Dapsone is a structural analog of PABA.[2] This structural similarity allows it to act as a competitive inhibitor of DHPS. Dapsone binds to the PABA-binding site on the enzyme, thereby preventing the natural substrate from binding and halting the synthesis of dihydropteroate.[3][4] This inhibition depletes the microorganism's supply of folic acid, leading to a cessation of growth and proliferation. The selective toxicity of dapsone and other sulfones is due to the fact that mammals, including humans, do not synthesize their own folic acid but instead obtain it from their diet, and therefore lack the DHPS enzyme.[4]

Signaling Pathway: Folic Acid Synthesis and Sulfone Inhibition

References

- 1. Dapsone (PIM 167) [inchem.org]

- 2. Dapsone‐ and nitroso dapsone‐specific activation of T cells from hypersensitive patients expressing the risk allele HLA‐B*13:01 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro conversion of model sulfenamide prodrugs in the presence of small molecule thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Leprosy: A Technical Guide to the Potential Therapeutic Applications of Sulfoxone and the Broader Sulfone Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, a member of the sulfone class of drugs, has been a cornerstone in the management of leprosy for decades. Its mechanism of action, centered on the inhibition of dihydropteroate (B1496061) synthetase (DHPS) and subsequent disruption of folic acid synthesis in Mycobacterium leprae, is well-established. However, emerging research into the broader sulfone class, particularly its close analog dapsone (B1669823), reveals a spectrum of therapeutic possibilities extending far beyond its traditional antibacterial role. This technical guide explores these potential applications, presenting preclinical and clinical data that underscore the anti-inflammatory, immunomodulatory, anti-cancer, anti-malarial, antiviral, and neuroprotective properties of sulfones. Due to the limited availability of specific data for this compound in these novel contexts, this paper will heavily reference data from dapsone and other sulfone derivatives to build a comprehensive picture of the potential of this drug class. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, key signaling pathways implicated in the action of sulfones are visualized using the DOT language.

Core Mechanism of Action: Dihydropteroate Synthase Inhibition

The primary mechanism of action for this compound and other antibacterial sulfones is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. By acting as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfones effectively halt bacterial replication.

Quantitative Data on DHPS Inhibition

| Compound Class | Target Enzyme | Key Findings | Reference |

| 4-aminodiphenyl sulfones | E. coli DHPS | Enzymic inhibition correlates with electronic structural resemblance to p-aminobenzoate. | [2] |

| Multisubstituted 4-aminodiphenyl sulfones | E. coli DHPS | Novel derivatives were 5-11 times more effective than 4,4'-diaminodiphenyl sulfone. | [4] |

| Sulfone and sulfanilamide (B372717) drugs | P. carinii DHPS | A 3D-QSAR model was developed to predict the binding of sulfa drugs to DHPS. | [3] |

Dermatological Applications Beyond Leprosy

The use of sulfones in dermatology extends to several inflammatory conditions, most notably dermatitis herpetiformis.

Dermatitis Herpetiformis

Dapsone is considered a primary treatment for dermatitis herpetiformis, with patients often experiencing symptomatic improvement within hours of initiating therapy.[5] The typical starting dose is 50 mg daily, which can be titrated up to 300 mg daily to control symptoms.[6] While this compound has also been used for this condition, its use is less common, and detailed clinical data is sparse.[7]

Experimental Protocol: Clinical Evaluation of Dapsone Gel for Dermatitis Herpetiformis

A prospective, randomized, controlled study can be designed to evaluate the efficacy of topical dapsone.

-

Objective: To assess the efficacy of dapsone gel, 5% in reducing lesion counts in patients with dermatitis herpetiformis.

-

Study Design: A prospective, randomized, intra-patient controlled study.

-

Participants: Patients with a clinical diagnosis of dermatitis herpetiformis with active disease (≥5 papules/pustules/vesicles) on bilateral elbows or knees.

-

Intervention: Patients apply dapsone gel, 5% twice daily to one affected extremity (e.g., right elbow), while the contralateral extremity (e.g., left elbow) serves as the untreated control. Randomization determines the treated side.

-

Primary Efficacy Endpoint: The mean percentage reduction in total lesion counts from baseline at week six on the treated extremity compared to the control extremity.

-

Data Collection:

-

Lesion counts (papules, pustules, vesicles) at baseline and follow-up visits.

-

Digital photographs of treated and control areas at each visit.

-

-

Exclusion Criteria:

-

Use of oral dapsone within four weeks of enrollment.

-

Use of other topical treatments for dermatitis herpetiformis within four weeks of enrollment.

-

Known allergy to dapsone or sulfa drugs.

-

Pregnancy or nursing.[8]

-

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of sulfones, particularly dapsone, are a key area of investigation for their expanded therapeutic use. The mechanism is multifactorial, primarily involving the inhibition of neutrophil functions.

Mechanism of Anti-inflammatory Action

Dapsone has been shown to:

-

Inhibit neutrophil adherence mediated by β2 integrins (CD11b/CD18).

-

Interfere with the activation of G-proteins, which are crucial for initiating the signal transduction cascade in response to chemotactic stimuli.

-

Suppress the production of reactive oxygen species (ROS) and the activity of myeloperoxidase.

-

Reduce the production of pro-inflammatory cytokines such as IL-8.

Quantitative Data on Anti-inflammatory Effects of Dapsone

| Assay | Stimulus | Effect of Dapsone | IC50 | Reference |

| Neutrophil Adherence | PMA (0.1 µM) or FMLP (10⁻⁶ M) | Dose-related inhibition of adherence. | ~150 µg/mL | [3] |

| IL-8 Secretion | fMLP or TNF-α/fMLP | Decreased IL-8 production. | Not specified | [9] |

| NETosis | Not specified | Dose-dependent suppression. | Not specified | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (160 ± 10 g).

-

Groups:

-

Normal control (vehicle only).

-

Negative control (vehicle + carrageenan).

-

Positive control (e.g., Aspirin 150 mg/kg + carrageenan).

-

Test groups (Sulfone compound at various doses + carrageenan).

-

-

Procedure:

-

Fast animals overnight.

-

Administer the test compound or vehicle orally (PO) one hour before the carrageenan injection.

-

Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Alternatively, at a set time point (e.g., 4-4.5 hours), euthanize the animals, transect the hind paws at the malleoli, and weigh them.

-

-

Endpoint: The difference in paw volume or weight between the injected and non-injected paw is calculated as the degree of edema. The percentage inhibition of edema by the test compound is then determined relative to the negative control group.[2][10][11][12][13]

Potential in Autoimmune Diseases

The immunomodulatory effects of sulfones make them potential therapeutic agents for various autoimmune disorders. Dapsone is already used off-label for several autoimmune bullous diseases.

Autoimmune Bullous Diseases

Dapsone has shown efficacy in treating conditions like bullous pemphigoid, mucous membrane pemphigoid, and bullous lupus erythematosus, often as an adjunct to corticosteroids.

Clinical Data on Dapsone in Autoimmune Bullous Diseases

| Disease | Dosage | Patient Response | Reference |

| Bullous Pemphigoid | 1.0-1.5 mg/kg/day (in combination with methylprednisolone) | Mean time to freedom from new blisters: 22 ± 13 days. | [14] |

| Mucous Membrane Pemphigoid | 50-300 mg/day | 86% of 182 patients showed improvement. | [15] |

| Bullous Lupus Erythematosus | 50-100 mg/day | 17 out of 19 reported patients (89%) showed improvement. | [15] |

| Linear IgA Bullous Dermatosis | 100-200 mg/day (maintenance) | Considered first-line therapy. | [15][16] |

Anticancer Potential

Several novel sulfone derivatives have demonstrated significant anticancer activity in preclinical studies. The primary mechanism appears to be the induction of apoptosis.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a standard method for identifying and characterizing the anticancer activity of new compounds.

-

Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Assay Principle: The sulforhodamine B (SRB) assay, which measures cell protein content as an indicator of cell viability.

-

Procedure:

-

Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.

-

Drug Addition: The test compound is added at five 10-fold serial dilutions and incubated for an additional 48 hours.

-

Fixation: Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Solubilization and Reading: The bound stain is solubilized with 10 mM Tris base, and the absorbance is read at 515 nm.

-

-

Endpoints:

-

GI50 (Growth Inhibition 50): The concentration that causes 50% growth inhibition.

-

TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.

-

LC50 (Lethal Concentration 50): The concentration that causes a 50% reduction in the initial cell number (lethality).[1][17][18][19]

-

Antimalarial and Antiviral Activity

The core structure of sulfones has been adapted to create compounds with potent activity against infectious agents other than bacteria.

Antimalarial Activity

A sulfoxide (B87167) analog of a phosphatidylinositol 4-kinase (PI4K) inhibitor has been shown to act as a prodrug for the more active sulfone metabolite, demonstrating high efficacy in a mouse model of malaria.

Quantitative Data on Antimalarial Sulfones

| Compound | Assay | Result | Reference |

| Aminopyrazine sulfone (PI4K inhibitor) | P. falciparum infected NSG mouse model (quadruple-dose regimen) | ED90: 0.1 mg/kg | [7] |

| Dimeric trioxane (B8601419) sulfone 4b | P. berghei infected mice (single oral dose) | 54 mg/kg in combination with mefloquine (B1676156) (13 mg/kg) resulted in a cure. | [20] |

| Dimeric trioxane sulfone 4c | P. berghei infected mice (single oral dose) | 144 mg/kg resulted in a cure. | [20] |

Antiviral Activity

Aryl sulfone derivatives have shown activity against HIV-1 reverse transcriptase and betaherpesviruses.

Quantitative Data on Antiviral Sulfones

| Compound Class | Virus | EC50 | Reference |

| Pyrrolyl aryl sulfones | HIV-1 | 1-10 µM (16 compounds), <1 µM (5 compounds) | [21] |

| Di-halo-indolyl aryl sulfones | HIV-1 (wild-type and resistant strains) | Data not quantified in abstract | [22] |

Neuroprotective Effects

Styryl sulfone derivatives have shown promise in models of Parkinson's disease by mitigating neuroinflammation and oxidative stress.

Mechanism of Neuroprotection

These compounds have been shown to:

-

Inhibit the activation of p38 mitogen-activated protein kinase (MAPK), which in turn suppresses the NF-κB-mediated neuroinflammatory pathway.

-

Promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant enzymes.

Experimental Protocol: MPP+-Induced Neurotoxicity in Mesencephalic Neurons

This in vitro model mimics some of the pathological changes seen in Parkinson's disease.

-

Cell Culture: Primary mesencephalic neurons are cultured.

-

Toxin Induction: Neurons are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons. A concentration that induces 40-60% cell death is typically used (e.g., 10 µM for 48 hours).

-

Treatment: Cells are pre-treated with the test sulfone compound for a specified period (e.g., 3 hours) before the addition of MPP+.

-

Endpoint: Cell viability is assessed using an assay such as the Cell Counting Kit-8 (CCK-8). The protective effect of the sulfone is quantified by the increase in cell viability compared to the MPP+-only treated group.[4]

Signaling Pathways

p38 MAPK/NF-κB Signaling Pathway

In the context of neuroinflammation, stressors like MPP+ can activate the p38 MAPK pathway. Activated p38 can then lead to the activation of the transcription factor NF-κB, which translocates to the nucleus and promotes the expression of pro-inflammatory genes. Styryl sulfones have been shown to inhibit the phosphorylation and activation of p38, thereby blocking this inflammatory cascade.

Caption: p38 MAPK/NF-κB signaling pathway and the inhibitory action of styryl sulfones.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators like vinyl and styryl sulfones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Caption: Keap1-Nrf2 antioxidant response pathway and its activation by sulfone derivatives.

Conclusion

While this compound's clinical application has historically been confined to leprosy, the broader sulfone class demonstrates a remarkable range of pharmacological activities that warrant further investigation. The anti-inflammatory and immunomodulatory properties, particularly of dapsone, have already led to its off-label use in a variety of dermatological and autoimmune conditions. Furthermore, the potent anticancer, antimalarial, antiviral, and neuroprotective effects observed with novel sulfone derivatives in preclinical models highlight the therapeutic potential of this chemical scaffold. Future research should focus on elucidating the specific activities of this compound in these areas and on the rational design of new sulfone-based drugs with improved efficacy and safety profiles for a host of diseases beyond leprosy.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. inotiv.com [inotiv.com]

- 3. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Dapsone Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. praxis-schuster.ch [praxis-schuster.ch]

- 15. Dapsone in the management of the autoimmune bullous diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dctd.cancer.gov [dctd.cancer.gov]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 21. Dapsone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 22. Non-nucleoside HIV-1 reverse transcriptase inhibitors di-halo-indolyl aryl sulfones achieve tight binding to drug-resistant mutants by targeting the enzyme-substrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Sulfoxone Binding to Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of sulfoxone to dihydropteroate (B1496061) synthase (DHPS). DHPS is a critical enzyme in the folate biosynthesis pathway of many microorganisms and the established target for sulfonamide and sulfone antimicrobial agents.[1][2][3][4][5] The emergence of drug resistance necessitates the development of novel inhibitors, and in silico modeling serves as a powerful tool in this endeavor.[6][7] This document details the theoretical background, experimental protocols for molecular docking and molecular dynamics simulations, data interpretation, and visualization of the key processes involved. The aim is to equip researchers with the necessary knowledge to computationally investigate the interactions between this compound and DHPS, paving the way for the rational design of more potent and effective therapeutics.

Introduction: Dihydropteroate Synthase and Sulfone Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the de novo folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many bacteria and lower eukaryotes.[1][4][5] The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4]

Sulfonamides and sulfones, including this compound, are structural analogs of pABA and act as competitive inhibitors of DHPS.[5] By binding to the pABA-binding site of the enzyme, they prevent the natural substrate from binding, thereby halting the folate synthesis pathway and inhibiting microbial growth.[2][5] Understanding the precise molecular interactions between these inhibitors and the DHPS active site is crucial for overcoming resistance and designing novel drugs.

The DHPS Enzymatic Reaction

The reaction catalyzed by DHPS is a critical step in folate biosynthesis. The proposed mechanism involves the formation of a cationic pterin (B48896) intermediate, which then reacts with pABA.[7]

Mechanism of Sulfone Inhibition

Sulfones, like this compound, mimic the structure of pABA. They bind to the active site of DHPS, preventing the binding of pABA and thus inhibiting the enzymatic reaction. This competitive inhibition is the basis of their antimicrobial activity.

In Silico Modeling Workflow

The in silico investigation of this compound binding to DHPS typically follows a structured workflow, beginning with data retrieval and preparation, followed by computational simulations and analysis.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the DHPS active site.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of DHPS from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a bound ligand similar to pABA. A commonly used PDB ID for E. coli DHPS is 1AJ0.[8]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Assign partial charges using a force field (e.g., AMBER, CHARMM).

-

Define the binding site, typically as a grid box encompassing the active site residues identified from the co-crystallized ligand or literature.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

-

Generate a low-energy 3D conformation.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Analysis of Results:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the lowest energy and most populated clusters.

-

Visualize the binding mode and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and DHPS active site residues.

-

The docking score provides an estimation of the binding affinity.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.